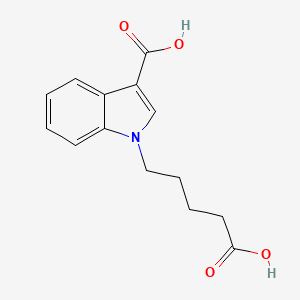

![molecular formula C22H23F3N4O2 B593057 3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)

3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide

Overview

Description

ML298, also known as 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide hydrochloride, is a selective inhibitor of phospholipase D2 (PLD2). It has shown significant potential in decreasing invasive migration in U87-MG glioblastoma cells without affecting cell viability .

Mechanism of Action

Target of Action

The primary target of ML298 is Phospholipase D2 (PLD2) . PLD2 is an enzyme that plays a crucial role in lipid signaling pathways, which are essential for various cellular functions.

Mode of Action

ML298 acts by selectively inhibiting the activity of PLD2 . The inhibition of PLD2 by ML298 is potent, with an IC50 value of 355 nM . This means that ML298 can effectively inhibit PLD2 activity at relatively low concentrations.

Biochemical Pathways

By inhibiting PLD2, ML298 affects the lipid signaling pathways in which PLD2 is involved . .

Pharmacokinetics

It is soluble in dmso, which may impact its bioavailability .

Result of Action

The inhibition of PLD2 by ML298 has been shown to decrease invasive migration in U87-MG glioblastoma cells . This suggests that ML298 may have potential therapeutic applications in the treatment of certain types of cancer.

Action Environment

It is worth noting that the storage and handling conditions of ml298 can impact its stability and effectiveness .

Biochemical Analysis

Biochemical Properties

ML298 interacts with the enzyme Phospholipase D2 (PLD2), inhibiting its activity . The nature of this interaction is inhibitory, with ML298 acting as a potent and selective inhibitor .

Cellular Effects

ML298 has been shown to have significant effects on various types of cells, particularly U87-MG glioblastoma cells . It decreases the invasive migration of these cells, suggesting an impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ML298 involves its binding and inhibition of Phospholipase D2 (PLD2) . This inhibition could lead to changes in gene expression and cellular signaling pathways .

Metabolic Pathways

ML298 is involved in the metabolic pathway of Phospholipase D2 (PLD2)

Preparation Methods

The synthesis of ML298 involves standard chemical techniques, often employing anhydrous solvents and reagents of the highest commercial quality. The reactions are typically conducted using microwave-assisted synthesis, which enhances the reaction rates and yields . The compound is characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .

Chemical Reactions Analysis

ML298 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ML298 has a wide range of scientific research applications, including:

Chemistry: It is used as a selective inhibitor in various chemical reactions to study the role of phospholipase D2.

Biology: ML298 is used to investigate the biological pathways involving phospholipase D2, particularly in cancer research.

Medicine: The compound has shown potential in reducing the invasive migration of glioblastoma cells, making it a promising candidate for cancer therapy.

Industry: ML298 is used in the development of new pharmaceuticals and as a research tool in drug discovery .

Comparison with Similar Compounds

ML298 is unique in its selective inhibition of PLD2. Similar compounds include:

ML299: Another selective inhibitor of PLD2, but with different structural properties.

VU0364739: A selective inhibitor of phospholipase D1 (PLD1).

ML395: A dual inhibitor of PLD1 and PLD2.

The uniqueness of ML298 lies in its high selectivity for PLD2, making it a valuable tool for studying the specific role of this enzyme in various biological processes .

Properties

IUPAC Name |

3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N4O2/c23-16-2-1-3-17(13-16)29-14-27-21(31)22(29)6-9-28(10-7-22)11-8-26-20(30)15-4-5-18(24)19(25)12-15/h1-5,12-13H,6-11,14H2,(H,26,30)(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPVAKKLQGLNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ML298 and what are the downstream effects of its inhibition?

A1: ML298 selectively inhibits Phospholipase D2 (PLD2). [, ] While the exact downstream effects are still under investigation, PLD2 inhibition has been linked to decreased invasive migration in U87-MG glioblastoma cells. []

Q2: What is known about the Structure-Activity Relationship (SAR) of ML298 and its analogs?

A2: ML298 is derived from a 1,3,8-triazaspiro[4.5]decane core, a scaffold traditionally known to favor PLD2 selectivity. [] Interestingly, a closely related analog, ML299, differing only by a single methyl group, demonstrates potent dual PLD1/2 inhibition. [] This suggests that subtle structural modifications within this scaffold can significantly impact target selectivity. Furthermore, the impact of the methyl group addition on PLD1 activity was found to be enantiospecific, highlighting the importance of stereochemistry in this class of compounds. []

Q3: Are there any in vitro or in vivo studies demonstrating the efficacy of ML298?

A3: Yes, ML298 was shown to decrease invasive migration in U87-MG glioblastoma cells, indicating potential as an anti-cancer agent. [] Additionally, ML298 exhibits favorable pharmacokinetic properties in mice, achieving high exposure in both lung and plasma following intraperitoneal administration. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

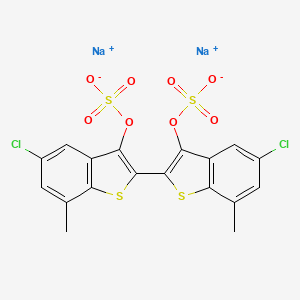

![[(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate](/img/structure/B592975.png)

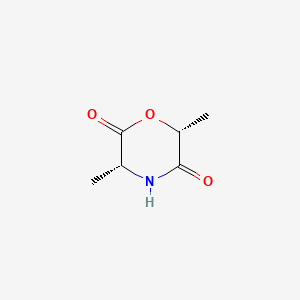

![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)

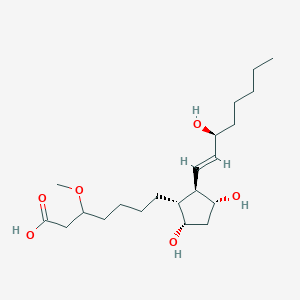

![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)

![(1S,3R,6S,8R,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one](/img/structure/B592993.png)